![molecular formula C30H36N4O6 B2737088 1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione CAS No. 1223967-83-6](/img/structure/B2737088.png)
1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions, involving the condensation of different starting materials such as 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with electrophilic reagents or the reaction of substituted quinones with hydrazoic acid. These processes highlight the diverse synthetic routes available for creating quinazoline and its derivatives, which could be relevant for the synthesis of the specified compound (Mahmoud et al., 2012); (Misiti, Moore, & Folkers, 1966).
Chemical Reactions and Properties
The study of quinazoline-2,4(1H,3H)-dione derivatives often involves examining their reactions with various amines and other compounds to generate new heterocyclic compounds. Such research can provide insights into the chemical properties and reactivity of quinazoline derivatives, which may be useful for understanding the behavior of the specified compound in different chemical environments (Yoshida, Tanaka, & Ohtaka, 1991).
Potential Biological Activities
Quinazoline derivatives have been explored for their potential biological activities, including antimicrobial properties and the ability to act as inhibitors against certain diseases. For instance, novel hybrid quinazolin-2,4-dione molecules have been synthesized and studied for their potential as inhibitors against malaria, highlighting the medicinal chemistry applications of quinazoline derivatives (Abdelmonsef et al., 2020).
Environmental and Green Chemistry Applications
The development of environmentally friendly synthesis methods for quinazoline-2,4(1H,3H)-dione, involving carbon dioxide mediation in water, represents an interest in green chemistry approaches. Such methods aim to reduce the environmental impact of chemical synthesis, which could be relevant for the eco-friendly production of the specified compound and related structures (Rasal & Yadav, 2016).
Properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6/c1-39-25-17-23-24(18-26(25)40-2)33(20-27(35)31-13-5-3-4-6-14-31)30(38)34(29(23)37)19-21-9-11-22(12-10-21)28(36)32-15-7-8-16-32/h9-12,17-18H,3-8,13-16,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONAVWCCDJJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCCCCC3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
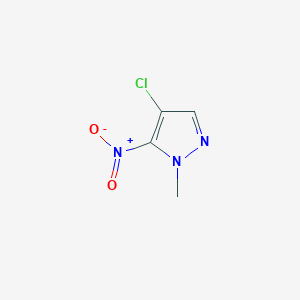
![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)
![(E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2737011.png)

![5-(2-Fluorophenyl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2737014.png)
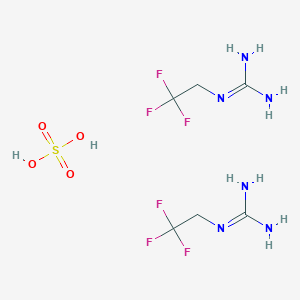
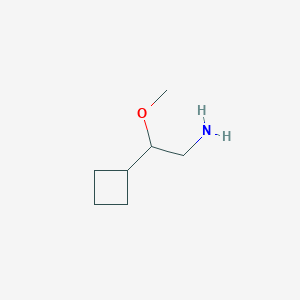
![3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline](/img/structure/B2737019.png)
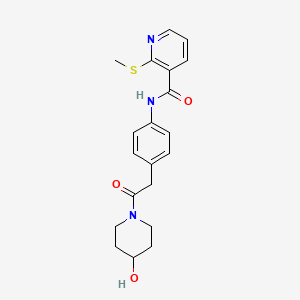
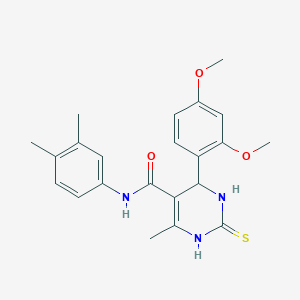
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2737027.png)
![(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2737028.png)
